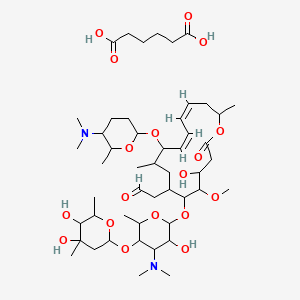

Spiramycin, hexanedioate

Description

Overview of Macrolide Antibiotics in Research Contexts

Macrolide antibiotics are a well-established class of antimicrobial agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Current time information in Bangalore, IN.nih.gov These compounds are of major interest to researchers due to their broad spectrum of activity, particularly against Gram-positive bacteria. nih.govmedchemexpress.com The mechanism of action for macrolides involves the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which interferes with peptide translocation and ultimately halts bacterial growth. nih.govontosight.ai

In research, macrolides are classified based on the number of atoms in their lactone ring, typically as 14-, 15-, or 16-membered rings. Current time information in Bangalore, IN. Spiramycin (B21755) is a 16-membered macrolide antibiotic. medchemexpress.comnih.gov The hexanedioate salt form, also known as spiramycin adipate, is a subject of research for its physicochemical properties which can influence its stability and solubility. cymitquimica.comechemi.com

Spiramycin itself is a mixture of three main components: Spiramycin I, II, and III. nih.gov

Table 1: Components of Spiramycin

| Component | Approximate Percentage |

| Spiramycin I | ~63% |

| Spiramycin II | ~24% |

| Spiramycin III | ~13% |

| Data sourced from a 2021 study on the pharmacokinetics of spiramycin. nih.gov |

Academic Significance of Spiramycin, hexanedioate Analogs in Antimicrobial Science

The academic pursuit of modifying existing antibiotics to create novel analogs with improved properties is a cornerstone of modern antimicrobial research. Spiramycin, as a parent compound, has been the focus of numerous studies aimed at synthesizing derivatives with enhanced efficacy and a broader spectrum of activity. rsc.orgnih.gov These modifications often target specific sites on the spiramycin molecule to overcome resistance mechanisms or to improve its pharmacological profile.

Research into spiramycin analogs has yielded promising results. For instance, the selective acylation of the 4''-OH group of spiramycin I has led to the development of novel derivatives. rsc.orgnih.gov These synthetic analogs have been evaluated for both their antibacterial and, interestingly, their anticancer properties. rsc.org Studies have shown that certain spiramycin derivatives exhibit significant anti-proliferative activity against various cancer cell lines. rsc.orgnih.gov

One area of research has focused on creating triazole-bridged analogs of spiramycin. These modifications to the C(5) arm of the spiramycin structure have resulted in compounds with notable antibacterial and anticancer potential. The chemical nature of the newly introduced arm has been shown to be important for biological activity. drugbank.com

The in vitro activity of spiramycin has been a subject of interest due to the "spiramycin paradox," where its in vivo efficacy is often greater than what would be predicted from its in vitro minimum inhibitory concentrations (MICs). nih.gov This has spurred further research into its interactions at the cellular and tissue levels.

Table 2: In Vitro Activity of Spiramycin against Selected Pathogens

| Pathogen | MIC (µg/mL) |

| Mycoplasma synoviae | 0.0625 |

| Data from a 2021 study on the pharmacokinetics and pharmacodynamics of spiramycin. nih.gov |

The development of spiramycin analogs highlights the ongoing efforts in medicinal chemistry to repurpose and optimize existing antibiotic scaffolds. These research endeavors are critical in the fight against antimicrobial resistance and for the discovery of new therapeutic agents for a range of diseases.

Properties

IUPAC Name |

2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12-,16-14-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQDGTZICFBBSO-CZOLOJNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C\C=C/C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11034-40-5, 68880-55-7 | |

| Record name | Spiramycin, hexanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spiramycin, hexanedioate (1:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Bioprocess Engineering of Spiramycin, Hexanedioate

Genomic and Enzymatic Basis of Spiramycin (B21755) Biosynthesis

The genetic blueprint for spiramycin production is located in a dedicated biosynthetic gene cluster (BGC) within the S. ambofaciens genome. nih.gov Sequence analysis has revealed that this cluster spans a contiguous DNA region of over 85 kilobases. nih.govmicrobiologyresearch.org This region contains all the necessary genetic information, encoding the enzymes for the synthesis of the polyketide backbone, the production and attachment of the deoxy sugars, the subsequent chemical modifications (tailoring reactions), and the regulation of the entire process. nih.govmicrobiologyresearch.org

The core of the spiramycin molecule, the macrolactone platenolide I, is synthesized by a type I modular polyketide synthase (PKS). nih.govnih.govasm.orgresearchgate.net These PKSs are massive, multi-enzyme complexes that function like a molecular assembly line. acs.orgrcsb.org Each module within the PKS is responsible for one cycle of chain elongation and modification of the growing polyketide chain. acs.orgrcsb.org

A minimal PKS module contains a ketosynthase (KS) domain, which catalyzes the condensation reaction to extend the chain; an acyltransferase (AT) domain, which selects and loads the correct extender unit (an acyl-CoA derivative); and an acyl carrier protein (ACP) domain, which holds and transfers the growing intermediate between the catalytic sites. acs.orgacs.orgnih.gov The spiramycin PKS assembly line consists of five distinct genes that encode the multimodular proteins required to construct the 16-membered platenolide I ring from simple metabolic precursors. nih.govmicrobiologyresearch.org The process begins with a starter unit and proceeds through successive condensation reactions, with specific modules dictating the incorporation of extender units and the stereochemistry of the resulting backbone. acs.orgnih.gov

Once the platenolide I macrolactone is synthesized and released from the PKS assembly line, it undergoes a series of crucial chemical modifications known as post-PKS tailoring reactions. nih.govnih.govresearchgate.net These reactions, which include glycosylation, oxidation, reduction, and acylation, are essential for converting the initial platenolide I into the biologically active spiramycin variants. nih.govnih.gov

A defining feature of spiramycin is the attachment of three deoxyhexose sugars. This process is catalyzed by a specific set of glycosyltransferases encoded within the srm gene cluster. Research has identified three key enzymes responsible for this sequential glycosylation: Srm5, Srm29, and Srm38. nih.govnih.govresearchgate.net They are aided by two auxiliary proteins, Srm6 and Srm28. nih.govresearchgate.net The attachment of the sugars follows a strict order, starting with mycaminose, followed by forosamine (B98537), and finally mycarose (B1676882). nih.govnih.gov

Table 1: Glycosyltransferases in Spiramycin Biosynthesis

| Enzyme | Sugar Attached | Substrate | Product |

| Srm5 | Mycaminose | Platenolide II | 3-O-mycaminosyl-platenolide II |

| Srm29 | Forosamine | Forocidin | Neospiramycin I |

| Srm38 | Mycarose | Neospiramycin I | Spiramycin I |

In addition to glycosylation, other tailoring enzymes modify the platenolide core. Gene inactivation studies have characterized the functions of an oxidation and a reduction enzyme. nih.govnih.govresearchgate.net Srm26, a reductase, is responsible for the reduction of the keto group at the C-9 position of the macrolactone ring. nih.govnih.govresearchgate.net Srm13, a cytochrome P450 monooxygenase, catalyzes the oxidation of the methyl group at the C-19 position into a formyl group. nih.govnih.govresearchgate.net

Based on the analysis of intermediates, a timeline for the post-PKS tailoring steps has been proposed. The process begins with the reduction of the C-9 keto group of platenolide I by Srm26, yielding platenolide II. nih.gov This is followed by the first glycosylation step (Srm5), the oxidation of the C-19 methyl group (Srm13), and the subsequent attachment of the remaining two sugars. nih.gov

Table 2: Oxidation and Reduction Enzymes in Spiramycin Biosynthesis

| Enzyme | Function | Substrate | Product |

| Srm26 | C-9 keto group reduction | Platenolide I | Platenolide II |

| Srm13 | C-19 methyl group oxidation | 3-O-mycaminosyl-9-dihydro-platenolide I | Forocidin |

The final step in the biosynthesis pathway is the acylation of the hydroxyl group at the C-3 position of the mycarose sugar. This reaction is responsible for the production of spiramycin II (acetylated) and spiramycin III (propionylated) from spiramycin I (non-acylated). It has been proposed that the enzyme Srm2 may be responsible for catalyzing these final acylation steps. nih.gov

Post-Polyketide Synthase Tailoring Enzyme Characterization

Regulatory Mechanisms of Biosynthetic Gene Clusters

The production of spiramycin is a complex process that is tightly regulated at the genetic level to ensure it occurs at the appropriate time in the bacterial life cycle. The expression of the spiramycin biosynthetic genes is controlled by a cascade of regulatory proteins encoded by genes located within the cluster itself. nih.gov

Two genes, srm22 (also known as srmR) and srm40, have been identified as major positive regulators. nih.govresearchgate.net Gene disruption experiments have shown that eliminating either of these genes abolishes spiramycin production, while their overexpression leads to an increase in yield. nih.gov These regulators function in a hierarchical manner: Srm22 (SrmR) is required for the expression of srm40. nih.gov Srm40 then acts as a pathway-specific transcriptional activator, switching on the expression of most, if not all, of the other srm biosynthetic genes. nih.gov Other putative regulatory genes within the cluster, such as srm25 and srm44, were found not to play a significant role in this primary activation pathway. nih.gov

Further layers of control also exist. For instance, non-coding RNAs, specifically an antisense RNA transcribed opposite to the srmR mRNA, may be involved in fine-tuning the expression of the primary activator. mdpi.com

Table 3: Key Regulatory Genes in Spiramycin Biosynthesis

| Gene | Protein Product | Proposed Function | Effect of Deletion |

| srm22 (srmR) | Srm22 (SrmR) | Primary transcriptional activator | Eliminates spiramycin production |

| srm40 | Srm40 | Pathway-specific transcriptional activator | Eliminates spiramycin production |

| saaR | SaaR | Positive regulator | - |

Transcriptional Control of Spiramycin Production (e.g., srmR, srm40)cabidigitallibrary.org

The expression of the spiramycin biosynthetic gene cluster (srm) in Streptomyces ambofaciens is tightly controlled by a cascade of pathway-specific regulatory genes located within the cluster itself. nih.govnih.gov Research has identified several key players in this regulatory network, with two activators, srmR (also known as srm22) and srm40, being paramount for production. nih.govnih.gov

Gene inactivation and overexpression studies have demonstrated the critical roles of these two genes. nih.gov The disruption of either srmR or srm40 completely abolishes spiramycin production. nih.govnih.gov Conversely, the overexpression of these genes has been shown to increase the yield of the antibiotic. nih.govnih.gov

Further investigation into their hierarchical relationship revealed that srmR (srm22) acts as an initial activator required for the expression of srm40. nih.govnih.govcuni.cz Srm40 then functions as the direct pathway-specific activator, controlling the transcription of most, if not all, of the other spiramycin biosynthetic genes. nih.govnih.gov This regulatory cascade ensures that the production of the antibiotic is a coordinated process. While other putative regulatory genes such as srm25 and srm44 were identified within the cluster, gene inactivation experiments showed they are not directly involved in the regulation of spiramycin biosynthesis. nih.gov

In a related species, Streptomyces spiramyceticus, which produces a derivative called bitespiramycin, homologous regulatory genes (bsm23 and bsm42) play similar essential roles. nih.gov Inactivation of either gene eliminated spiramycin production, and high expression of bsm42 significantly increased the yield. nih.gov

Table 1: Key Transcriptional Regulators of Spiramycin Biosynthesis

| Gene Name(s) | Organism | Function | Effect of Inactivation/Deletion | Effect of Overexpression |

| srmR (srm22) | Streptomyces ambofaciens | Transcriptional activator required for srm40 expression. nih.govnih.govcuni.cz | Eliminates spiramycin production. nih.govnih.gov | Increases spiramycin production. nih.govnih.gov |

| srm40 | Streptomyces ambofaciens | Pathway-specific transcriptional activator for most srm biosynthetic genes. nih.govnih.gov | Eliminates spiramycin production. nih.govnih.gov | Increases spiramycin production. nih.govnih.gov |

| bsm42 (homolog of srm40) | Streptomyces spiramyceticus | Pathway-specific activator for spiramycin/bitespiramycin biosynthesis. nih.gov | Eliminates spiramycin production. nih.gov | Significantly increases spiramycin production. nih.gov |

| bsm23 (homolog of srmR) | Streptomyces spiramyceticus | Essential positive regulator; involved in the regulation of bsm42. nih.gov | Eliminates spiramycin production. nih.gov | Inhibits spiramycin production. nih.gov |

Environmental and Nutritional Modulation of Biosynthesis

The production of spiramycin by Streptomyces ambofaciens is highly sensitive to the composition of the culture medium and environmental parameters. nih.govscirp.org The nature and concentration of carbon and nitrogen sources are particularly critical in modulating the final yield of the antibiotic. nih.govscispace.com

Carbon Sources: The choice of carbon source significantly impacts both cell growth and spiramycin synthesis. Studies have shown that spiramycin production is often more efficient with slowly metabolized carbon sources like dextrins compared to rapidly used ones like glycerol (B35011). nih.gov High concentrations of glycerol can lead to an increased specific growth rate but a marked decrease in spiramycin production, suggesting a repressive effect. nih.gov In cultures using glucose, an excess of glucose after the depletion of a nitrogen source (like ammonium) can lead to the accumulation of organic acids, with spiramycin production occurring later as these acids are consumed. researchgate.netacs.org Fed-batch strategies designed to limit glucose accumulation have been shown to improve spiramycin titers. researchgate.netacs.org The addition of soybean oil has also been found to enhance production. nih.gov

Nitrogen Sources: The nitrogen source and the carbon-to-nitrogen ratio are crucial regulatory factors. scispace.com Valine has been used as a nitrogen source in chemically defined media, where glycerol was found to interfere with its catabolism, thereby repressing precursor supply for the spiramycin aglycone. nih.gov In batch cultures, spiramycin production is often initiated following the depletion of the primary nitrogen source, such as ammonium. researchgate.netacs.org Organic nitrogen sources, like soybean meal, are often preferred in production media over inorganic sources. cabidigitallibrary.org

Other Factors: Beyond primary nutrients, other factors can influence biosynthesis. The addition of propyl alcohol at specific time points during fermentation has been reported to improve spiramycin potency by over 60%. nih.gov The pH of the culture medium is also a critical parameter, with optimal production in Streptomyces cultures generally occurring near a neutral pH of 7.0. scirp.org Temperature is another key variable, with studies on similar Streptomyces species showing optimal antibiotic production typically occurs between 30°C and 35°C. scirp.org

Table 2: Effect of Selected Nutritional and Environmental Factors on Spiramycin Production

| Factor | Condition | Effect on Spiramycin Production | Reference |

| Carbon Source | Dextrins vs. Glycerol | Production is higher in dextrin-containing medium compared to glycerol. nih.gov | nih.gov |

| High Glycerol Concentration | Increases specific growth rate but leads to a drop in spiramycin production. nih.gov | nih.gov | |

| Glucose Limitation (Fed-batch) | Prevents by-product formation and improves spiramycin yield compared to batch culture with excess glucose. researchgate.net | researchgate.net | |

| Nitrogen Source | Valine | Serves as a nitrogen source; its catabolism to provide precursors can be repressed by glycerol. nih.gov | nih.gov |

| Ammonium Depletion | Triggers the onset of spiramycin production in batch cultures. researchgate.netacs.org | researchgate.netacs.org | |

| Additives | Soybean Oil (2%) | Improved potency by 61.8% in a mutant strain when combined with propyl alcohol. nih.gov | nih.gov |

| Propyl Alcohol (0.4%) | Improved potency by 61.8% in a mutant strain when added at 24 hours. nih.gov | nih.gov | |

| pH | Neutral (approx. 7.0) | Generally reported as optimal for antibiotic production in Streptomyces. scirp.org | scirp.org |

| Temperature | 30°C - 35°C | Generally optimal for antibiotic production in Streptomyces. scirp.org | scirp.org |

Molecular and Cellular Mechanisms of Action of Spiramycin, Hexanedioate

Ribosomal Binding and Inhibition of Protein Synthesis

The core antibacterial action of spiramycin (B21755) is the disruption of protein synthesis at the ribosomal level. patsnap.comwikipedia.org This process is initiated by the specific binding of the antibiotic to the bacterial ribosome, which effectively halts the elongation of polypeptide chains. patsnap.com

Spiramycin, like other macrolide antibiotics, specifically targets the large 50S subunit of the bacterial ribosome. nih.govpatsnap.comnih.gov It binds to this subunit with an apparent one-to-one stoichiometry. nih.govdrugbank.comoup.com This binding event is the foundational step that leads to the subsequent inhibition of translational processes. The interaction effectively disrupts the normal function of the ribosome, hindering the synthesis of essential proteins required for bacterial survival and replication. patsnap.com The ribosomes of both Gram-positive and Gram-negative organisms are susceptible to macrolides, though spiramycin is primarily used against Gram-positive bacteria due to permeability issues in Gram-negative bacteria. nih.govoup.com

Upon binding to the 50S ribosomal subunit, spiramycin inhibits the critical translocation step of protein synthesis. nih.govpatsnap.comwikipedia.org Translocation is the process where the ribosome moves along the messenger RNA (mRNA) strand, shifting the peptidyl-tRNA from the acceptor (A) site to the peptidyl (P) site. This movement is essential for making the A-site available for the next aminoacyl-tRNA to bind, allowing the polypeptide chain to elongate. patsnap.com Spiramycin obstructs this movement, effectively halting protein elongation. patsnap.com Convincing evidence suggests that the primary mechanism is the stimulation of the dissociation of peptidyl-tRNA from the ribosomes during the translocation phase. nih.govdrugbank.comoup.comnih.gov This premature release of the incomplete peptide chain prevents the formation of functional proteins. nih.govasm.org

A notable consequence of spiramycin's action is the rapid breakdown of polyribosomes (or polysomes), which are complexes of multiple ribosomes translating the same mRNA molecule simultaneously. nih.govoup.com Initially, this effect was thought to be due to a block at the initiation of a new peptide chain after the completion of existing ones. nih.govoup.com However, current understanding indicates that the breakdown of polysomes is a direct result of spiramycin stimulating the dissociation of peptidyl-tRNA during translocation. nih.govasm.org This premature termination of translation on individual ribosomes leads to their dissociation from the mRNA, thus causing the disassembly of the entire polyribosome complex. asm.org

| Mechanism Step | Description of Action | Molecular Target | Immediate Consequence |

|---|---|---|---|

| Binding | Spiramycin binds with a 1:1 stoichiometry. nih.govdrugbank.comoup.com | 50S Ribosomal Subunit | Ribosome function is primed for disruption. patsnap.com |

| Inhibition of Translocation | The movement of the ribosome along the mRNA is obstructed. patsnap.com | Peptidyl Transferase Center / Exit Tunnel | Elongation of the polypeptide chain is halted. patsnap.com |

| Peptidyl-tRNA Dissociation | Spiramycin stimulates the premature release of the growing peptide chain from the ribosome. nih.govoup.comnih.gov | Ribosome-tRNA Complex | Incomplete, non-functional peptides are released. asm.org |

| Polyribosome Breakdown | Complexes of ribosomes on a single mRNA disassemble. nih.govasm.org | Polyribosome Structure | Overall rate of protein synthesis is drastically reduced. asm.org |

Bacteriostatic versus Bactericidal Activity at the Molecular Level

Spiramycin's activity is predominantly bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them. drugbank.compatsnap.comwikipedia.org This effect is a direct consequence of its primary mechanism of action: the reversible inhibition of protein synthesis. By halting the production of essential proteins, spiramycin prevents bacteria from multiplying, allowing the host's immune system to clear the infection. patsnap.com

However, under certain conditions, such as at very high concentrations or against highly susceptible bacterial strains, spiramycin can exhibit bactericidal (bacteria-killing) activity. nih.govpatsnap.comoup.com At the molecular level, this transition from bacteriostatic to bactericidal is likely due to a more profound and sustained inhibition of protein synthesis. When the production of critical proteins falls below a threshold necessary for viability, essential cellular functions collapse, leading to cell death. patsnap.com The stimulation of peptidyl-tRNA dissociation is a key aspect of this, as it leads to the accumulation of incomplete and potentially toxic protein fragments, further stressing the bacterial cell. nih.govnih.gov

| Activity Type | Concentration | Molecular Rationale | Outcome for Bacteria |

|---|---|---|---|

| Bacteriostatic | Typical therapeutic concentrations | Reversible inhibition of protein synthesis, preventing the formation of proteins needed for growth and division. patsnap.comwikipedia.org | Growth is inhibited. patsnap.com |

| Bactericidal | High concentrations | Complete and prolonged shutdown of essential protein synthesis, leading to the failure of critical cellular processes. nih.govpatsnap.com | Cell death. patsnap.com |

Mechanisms of Action Against Non-Bacterial Pathogens (e.g., Toxoplasma gondii in vitro/animal models)

Spiramycin is notably effective against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. drugbank.comwikipedia.org It is a preferred treatment, particularly during pregnancy, to reduce the risk of congenital transmission. patsnap.com

The mechanism of action of spiramycin against Toxoplasma gondii is believed to be analogous to its antibacterial activity, targeting the parasite's protein synthesis machinery. nih.gov Research has identified that T. gondii possesses prokaryotic-type ribosomal genes, likely within a plastid-like organelle called the apicoplast. researchgate.net These parasite ribosomes have subunits similar to bacterial ribosomes. researchgate.net

Spiramycin is thought to bind to the 50S-like ribosomal subunit of the parasite, blocking translocation and transpeptidation reactions. researchgate.net This action inhibits the synthesis of proteins essential for the parasite's growth, replication, and survival, thereby controlling the infection. nih.govresearchgate.net

Modulation of Host Cellular Responses (e.g., cytokines in vitro)frontiersin.org

Spiramycin, hexanedioate demonstrates significant immunomodulatory effects that extend beyond its primary antimicrobial activity. In vitro studies have revealed its capacity to differentially modulate the production of various cytokines, indicating a complex interaction with host immune cells. The nature of this modulation—whether it results in an increase or decrease in cytokine levels—appears to be highly dependent on the specific cell type, the stimulus used to induce the immune response, and the specific cytokine being measured.

Research has shown conflicting results regarding spiramycin's effect on Interleukin-6 (IL-6), a key pro-inflammatory cytokine. An early study on human monocytes stimulated with lipopolysaccharide (LPS) found that spiramycin increased the total production of IL-6. nih.govnih.gov This study also noted that spiramycin had no effect on the production of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), or Tumor Necrosis Factor-alpha (TNF-α) in this specific model. nih.gov

In contrast, more recent studies using different cell models have reported an anti-inflammatory effect. In experiments with LPS-activated murine macrophage RAW 264.7 cells, spiramycin significantly decreased the production of both IL-6 and IL-1β. nih.govnih.gov This reduction in pro-inflammatory cytokines is attributed to spiramycin's ability to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for the expression of many inflammatory mediators. nih.goveuropeanreview.org

The modulatory effects of spiramycin are also evident in the context of parasitic infections. In a study involving human trophoblastic cells infected with Toxoplasma gondii, treatment with spiramycin resulted in a distinct cytokine profile. The findings showed an increase in the production of TNF-α, Interleukin-10 (IL-10), and Interleukin-4 (IL-4), alongside a decrease in Interferon-gamma (IFN-γ) levels. This suggests that spiramycin can induce a complex anti-inflammatory and regulatory response in the context of a specific pathogen.

The following tables summarize the observed effects of spiramycin on cytokine production in different in vitro models.

Table 1: Effect of Spiramycin on Cytokine Production in LPS-Stimulated Monocytes/Macrophages

| Cell Type | Stimulus | Cytokine | Observed Effect | Reference |

| Human Monocytes | LPS | IL-6 | Increased | nih.govnih.gov |

| Human Monocytes | LPS | IL-1α, IL-1β, TNF-α | No Effect | nih.gov |

| RAW 264.7 Macrophages | LPS | IL-6 | Decreased | nih.govnih.goveuropeanreview.org |

| RAW 264.7 Macrophages | LPS | IL-1β | Decreased | nih.govnih.goveuropeanreview.org |

Table 2: Effect of Spiramycin on Cytokine Production in T. gondii-Infected Trophoblastic Cells

| Cell Type | Stimulus | Cytokine | Observed Effect | Reference |

| BeWo Cells | T. gondii infection | TNF-α | Increased | |

| BeWo Cells | T. gondii infection | IL-10 | Increased | |

| BeWo Cells | T. gondii infection | IL-4 | Increased | |

| BeWo Cells | T. gondii infection | IFN-γ | Decreased |

Mechanisms of Antimicrobial Resistance to Spiramycin, Hexanedioate

Ribosomal Modification and Protection

Alterations in the bacterial ribosome, the primary target of spiramycin (B21755), represent a major mechanism of resistance. These modifications prevent the antibiotic from binding effectively, thereby allowing protein synthesis to proceed unimpeded.

One of the most well-characterized mechanisms of resistance to macrolides, including spiramycin, is the post-transcriptional methylation of the 23S ribosomal RNA (rRNA). nih.govnih.gov This modification is typically mediated by enzymes encoded by erm (erythromycin ribosome methylation) genes. nih.gov These enzymes, which are RNA methyltransferases, add one or two methyl groups to a specific adenine residue (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. nih.gov

This methylation event leads to a conformational change in the ribosome, which reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics. nih.gov This cross-resistance to three distinct classes of antibiotics is known as the MLSʙ phenotype. nih.govnih.gov The expression of erm genes can be either constitutive or inducible. In inducible resistance, the presence of a macrolide antibiotic at sub-inhibitory concentrations triggers the expression of the methylase, leading to resistance. nih.gov The erm(B) and erm(TR) genes are commonly found in resistant streptococcal isolates. nih.gov

| Gene Family | Enzyme | Function | Resulting Phenotype |

|---|---|---|---|

| erm | rRNA Methyltransferase | Methylates adenine A2058 in 23S rRNA | MLSʙ (Macrolide-Lincosamide-Streptogramin B) resistance |

In addition to rRNA modifications, mutations in the genes encoding ribosomal proteins can also confer resistance to spiramycin. The large ribosomal subunit proteins L4 and L22 are located near the macrolide binding site in the peptide exit tunnel. nih.gov Mutations in the genes (rplD for L4 and rplV for L22) can alter the structure of this tunnel, thereby hindering the binding of spiramycin.

For instance, specific mutations in the L4 ribosomal protein have been identified in clinical isolates of Streptococcus pyogenes that exhibit resistance to spiramycin. nih.gov These mutations can include insertions or deletions of amino acids that likely cause a conformational change in the protein, which in turn affects the antibiotic-binding pocket. Similarly, mutations in the L22 protein have also been associated with macrolide resistance. These alterations are thought to narrow the ribosomal tunnel, sterically preventing the macrolide from binding effectively.

| Ribosomal Protein | Gene | Mechanism of Resistance |

|---|---|---|

| L4 | rplD | Mutations altering the peptide exit tunnel structure |

| L22 | rplV | Mutations leading to conformational changes in the antibiotic binding site |

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell. researchgate.netnih.gov This mechanism prevents the intracellular accumulation of the drug to concentrations that would be inhibitory. Overexpression of these pumps is a common cause of multidrug resistance.

Several families of efflux pumps have been identified in bacteria, including the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, and the Resistance-Nodulation-Division (RND) family. researchgate.net In the context of macrolide resistance, MFS and ABC transporters are particularly relevant.

In Streptococcus pneumoniae, a dual efflux pump system encoded by the mef (macrolide efflux) and mel (msrA homolog) genes has been well-described. nih.govnih.gov The mef gene encodes a proton motive force-driven pump belonging to the MFS family, while the mel gene encodes a putative ABC transporter homolog. nih.gov Both genes are often located on a mobile genetic element called the macrolide efflux genetic assembly (mega) and are required for high-level macrolide resistance. nih.govasm.org While these systems are primarily associated with resistance to 14- and 15-membered macrolides, they can also contribute to reduced susceptibility to 16-membered macrolides like spiramycin.

| Gene | Pump Family | Energy Source | Function |

|---|---|---|---|

| mef (e.g., mefE) | Major Facilitator Superfamily (MFS) | Proton Motive Force | Efflux of macrolide antibiotics |

| mel (msr homolog) | ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | Efflux of macrolide antibiotics |

The expression of efflux pump genes is tightly regulated to prevent the unnecessary expenditure of energy when the antibiotic is not present. nih.govmdpi.com The expression of the mef and mel genes, for example, is inducible by macrolide antibiotics. nih.govasm.org This induction is often mediated by a mechanism of transcriptional attenuation. In the absence of the antibiotic, a leader peptide is translated, leading to the formation of a terminator structure in the mRNA, which halts transcription. When a macrolide is present, it binds to the ribosome and causes it to stall on the leader peptide sequence. This stalling prevents the formation of the terminator, allowing transcription of the downstream efflux pump genes to proceed. nih.gov

In addition to this mechanism, the expression of efflux pumps can also be controlled by transcriptional activators and repressors, which are often encoded by genes located near the efflux pump operon. mdpi.com Two-component systems, which allow bacteria to sense and respond to environmental stimuli, can also play a role in regulating the expression of multidrug efflux pumps. nih.gov

Enzymatic Inactivation of Spiramycin, hexanedioate

Another potential mechanism of antibiotic resistance is the enzymatic modification or degradation of the drug molecule, rendering it inactive. For macrolides, two main types of inactivating enzymes have been described: esterases and phosphotransferases. nih.gov

Macrolide esterases, encoded by ere genes, inactivate macrolides by hydrolyzing the lactone ring. nih.gov However, these enzymes have been shown to be specific for 14- and 15-membered macrolides. Spiramycin, being a 16-membered macrolide, is not a substrate for these esterases. nih.gov Therefore, hydrolysis by these common macrolide esterases is not a mechanism of resistance to spiramycin.

Macrolide phosphotransferases, encoded by mph genes, inactivate macrolides by adding a phosphate group to the 2'-hydroxyl group of the desosamine sugar. While this mechanism has been described for some macrolides, its specific activity against spiramycin is not well-documented in clinical isolates. Thus, while enzymatic inactivation is a known resistance mechanism for some macrolides, its role in spiramycin resistance appears to be limited, with ribosomal modification and efflux pumps being the predominant mechanisms.

Cellular Permeability Alterations

Alterations in cellular permeability represent a significant mechanism of intrinsic and acquired resistance to spiramycin. This form of resistance primarily functions by preventing the antibiotic from reaching its intracellular target, the 50S ribosomal subunit, in sufficient concentrations to inhibit protein synthesis. patsnap.compatsnap.com

In Gram-negative bacteria, the outer membrane serves as a natural, formidable barrier that limits the influx of many antibiotics, including macrolides like spiramycin. oup.comsemanticscholar.orgdovepress.com This intrinsic resistance is a key reason why spiramycin's clinical utility is predominantly against Gram-positive organisms. oup.comnih.gov The lipopolysaccharide (LPS) layer and the specific arrangement of proteins and lipids in the outer membrane hinder the diffusion of large, hydrophobic molecules like spiramycin. dovepress.comfrontiersin.org While small hydrophilic drugs can utilize porin channels to enter the cell, macrolides generally diffuse across the lipid bilayer, a process that is inefficient in Gram-negative bacteria. dovepress.com

In bacteria that are typically susceptible, acquired resistance can emerge through modifications to this membrane barrier. dovepress.com Although less common than target site modification or efflux, decreased permeability can contribute to spiramycin resistance. microbiologyresearch.org Studies on Streptomyces ambofaciens, the spiramycin-producing organism, suggest that one of its self-protection mechanisms might involve a temporally regulated decrease in permeability to the antibiotic it produces. microbiologyresearch.org

Furthermore, the active removal of the antibiotic from the cell via efflux pumps is a closely related and often more potent mechanism. Efflux pumps are transport proteins that actively expel antimicrobial agents from the cell, preventing them from reaching their target. nih.govnih.govresearchgate.net This mechanism can confer resistance to a wide range of compounds and is a major factor in multidrug resistance. While distinct from permeability, the interplay between reduced influx and active efflux creates a powerful combined barrier against spiramycin.

Genetic Transfer of Resistance Determinants

The acquisition and spread of spiramycin resistance are heavily mediated by the transfer of specific genetic determinants. Horizontal gene transfer (HGT) is the primary vehicle for the dissemination of these resistance genes among different bacterial strains and species. researchgate.netbioguardlabs.comlongdom.org HGT occurs through three main mechanisms: conjugation, transformation, and transduction. nih.govmdpi.com

Conjugation: This process involves the transfer of genetic material, typically plasmids, through direct cell-to-cell contact. nih.govasm.org Plasmids are small, circular DNA molecules that can replicate independently of the chromosome and often carry multiple resistance genes. asm.orgfrontiersin.org

Transformation: Bacteria can take up naked DNA from their environment, which may contain resistance genes released from lysed cells. longdom.orglakeforest.edu

Transduction: Bacteriophages (viruses that infect bacteria) can mistakenly package bacterial DNA, including resistance genes, and transfer it to other bacteria upon infection. nih.gov

Several genes conferring resistance to spiramycin and other macrolides have been identified. The most common mechanism involves the modification of the antibiotic's target on the 23S ribosomal RNA. This is often achieved by methylation, catalyzed by enzymes encoded by erm (erythromycin ribosomal methylase) genes. oup.comnih.gov This modification leads to a phenotype known as MLSB resistance, conferring cross-resistance to macrolides (like spiramycin), lincosamides, and streptogramins B. oup.comnih.gov

In the spiramycin-producing organism Streptomyces ambofaciens, multiple resistance mechanisms exist, including specific resistance genes. Research has identified determinants such as srmA and srmB. microbiologyresearch.orgnih.gov The srmA gene encodes a methyltransferase that modifies the 23S rRNA at position A2058, conferring an MLS resistance phenotype. microbiologyresearch.orgmcmaster.ca The presence of such genes on mobile genetic elements like plasmids and transposons facilitates their transfer to other bacteria, contributing to the spread of resistance. frontiersin.orglakeforest.edu

| Gene | Mechanism of Action | Transfer Method | Resulting Phenotype |

| erm genes (e.g., ermA, ermB, ermC) | Encode methyltransferase enzymes that modify the 23S rRNA binding site. | Plasmids, Transposons (via Conjugation, Transduction, Transformation) | MLSB (Macrolide-Lincosamide-Streptogramin B) cross-resistance. oup.comnih.govscielo.br |

| srmA | Encodes a methyltransferase that introduces a single methyl group into A2058 of the 23S rRNA. | Found in producer organism; potential for HGT. | MLS Type I resistance. microbiologyresearch.orgmcmaster.ca |

| msrA | Encodes an ATP-binding cassette (ABC) transporter protein that functions as an efflux pump for macrolides. | Plasmids | Efflux of 14- and 15-membered macrolides; spiramycin (a 16-membered macrolide) may remain effective. nih.govscielo.br |

| mphC | Encodes a phosphotransferase that inactivates macrolides. | Plasmids | Inactivation of certain macrolides. scielo.br |

Epidemiological Trends of Resistance in Research Isolates

Surveillance of spiramycin resistance in clinical and environmental isolates reveals varying prevalence depending on the bacterial species and geographical location. Such epidemiological data are crucial for understanding resistance patterns and guiding therapeutic choices.

A study evaluating putative periodontal pathogens from adults with severe periodontitis in the United States found significant levels of in vitro resistance to spiramycin. nih.gov Of the 37 subjects, 18 (48.7%) harbored putative periodontal pathogens that were resistant to spiramycin at a concentration of 4 μg/ml. nih.gov This highlights a notable prevalence of resistance in the oral microbiota of this patient population.

Further research into erythromycin-resistant Staphylococcus epidermidis isolates provides insight into cross-resistance with spiramycin. scielo.brnih.gov In one study, all strains exhibiting a constitutive MLSB (cMLSB) resistance phenotype were also resistant to spiramycin. scielo.brnih.gov The majority of isolates with an inducible MLSB (iMLSB) phenotype were also found to be resistant. scielo.brnih.gov Conversely, strains with the MSB phenotype, where resistance is mediated by an efflux pump affecting only 14- and 15-membered macrolides, remained susceptible to the 16-membered spiramycin. scielo.brnih.gov This demonstrates that the underlying genetic mechanism of macrolide resistance is a key predictor of spiramycin susceptibility.

| Bacterial Species/Group | Isolate Source | Percentage of Spiramycin Resistance | Key Findings |

| Putative Periodontal Pathogens | Subgingival plaque from severe periodontitis patients (USA) | 48.7% of subjects harbored resistant organisms. nih.gov | Resistance was found in species including Fusobacterium nucleatum, Prevotella intermedia/nigrescens, and Porphyromonas gingivalis. nih.gov |

| Staphylococcus epidermidis (Erythromycin-Resistant) | Clinical isolates | 100% of cMLSB isolates; Majority of iMLSB isolates; 0% of MSB isolates. scielo.brnih.gov | Spiramycin resistance is strongly correlated with erm-mediated MLSB phenotypes. scielo.brnih.gov |

These findings from research isolates underscore the importance of continued surveillance. The high prevalence of resistance in specific niches, such as the subgingival microbiome, and the strong link between resistance genotypes and spiramycin susceptibility in staphylococci, indicate that resistance to this antibiotic is a significant clinical concern. scielo.brnih.govnih.gov

Chemical Modification and Structure Activity Relationships Sar of Spiramycin, Hexanedioate Derivatives

Design and Synthesis of Novel Spiramycin (B21755) Analogs

The spiramycin molecule, with its 16-membered lactone ring and three distinct sugar moieties, offers multiple sites for chemical modification. Researchers have explored various strategies to synthesize novel analogs with improved properties.

The sugar moieties of spiramycin, particularly the mycaminose and mycarose (B1676882) residues, are critical for its antibacterial activity and serve as primary targets for chemical modification. Strategies such as etherification, esterification, and sulphonylation of the mycaminosyl-mycarose moiety have been employed to improve the antibacterial properties of spiramycin.

A significant focus has been the selective acylation of the 4''-hydroxyl group. For instance, the chemical synthesis of 4''-isovalerylspiramycin I, the main component of the derivative carrimycin, has been achieved by reacting spiramycin I with isovaleryl chloride. By controlling the reaction stoichiometry, mono-isovalerylation at the 4''-position can be selectively obtained. This selective acylation has led to a series of novel spiramycin derivatives with enhanced antibacterial activity. Further research has shown that 3,3'',4''-triacyl and 4''-substituted derivatives with relatively small acyl, sulfonyl, and alkyl groups exhibit superior or comparable antibacterial effects to the parent spiramycin I.

The biosynthesis of spiramycin involves the sequential attachment of three deoxyhexoses—mycaminose, forosamine (B98537), and mycarose—to the polyketide lactone ring, a process catalyzed by specific glycosyltransferases. These sugars are essential for the antibacterial activity of spiramycin. Altering these sugar moieties through combinatorial biosynthesis has been explored to generate novel spiramycin analogs with different chemical and physical properties.

The 16-membered macrolactone ring of spiramycin is another key target for structural modification. The incorporation of nitrogen into the lactone macrocyclic ring is one of the chemical modifications of spiramycin that has been developed to improve its antibacterial properties.

More complex derivatization strategies have also been pursued. For example, functionalization of the 16-membered aglycone of spiramycin using an intramolecular cascade strategy has yielded novel types of diastereopure bicyclic spiramycin derivatives containing a tetrahydrofuran ring. This approach involves a sequence of regio- and stereoselective transformations, including intramolecular transesterification and tandem eliminations, which opens new avenues for creating structurally diverse spiramycin analogs.

Spiramycin is commercially available in different salt forms, including spiramycin hexanedioate, also known as spiramycin adipate. The choice of salt form can significantly influence the physicochemical properties of a drug, which are critical for its research and clinical applications. Hexanedioate is the conjugate base of hexanedioic acid (adipic acid). The formation of the hexanedioate salt of spiramycin is intended to improve its solubility, particularly for parenteral formulations. Spiramycin adipate is specifically used for intravenous infusion, indicating that this salt form enhances its aqueous solubility and stability in solution, which are crucial properties for in vitro and in vivo research studies. The improved solubility facilitates the preparation of stock solutions for antimicrobial susceptibility testing and other biological assays.

Impact of Structural Modifications on Antimicrobial Activity

The ultimate goal of synthesizing novel spiramycin analogs is to modulate their antimicrobial activity. SAR studies have provided valuable data on how these structural changes affect their potency against various bacterial strains.

Spiramycin and its derivatives are known to be effective against Gram-positive bacteria. sciforum.net Modifications to the spiramycin structure have been shown to enhance this activity, including against resistant strains. For example, most spiramycin I derivatives modified at the 4''-OH group show enhanced antibacterial activity against several Gram-positive strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov One particular derivative, compound 16 from a 2024 study, was found to be the most effective and was comparable to linezolid, a first-line antimicrobial agent. nih.gov

Studies on 4'''-N-demethylspiramycin derivatives have also been conducted to evaluate their effectiveness against drug-resistant bacteria. The synthesis of 18-amino-4''-O-benzoyl-4'''-N-demethyl-18-deoxospiramycins has yielded derivatives with activity against MRSA strains. For instance, dibenzylamino spiramycin 3a, while less active against erythromycin-susceptible strains compared to spiramycin I, demonstrated antibacterial activity against MRSA strains with MIC values ranging from 8.0 to 16 µg/ml.

The following table summarizes the in vitro antibacterial activities of selected spiramycin derivatives against Staphylococcus aureus.

| Compound | S. aureus FDA209P MIC (µg/ml) | S. aureus Smith MIC (µg/ml) | S. aureus MRSA 8 MIC (µg/ml) | S. aureus MRSA 15 MIC (µg/ml) |

| Spiramycin I | 2.0 | 4.0 | > 128 | > 128 |

| Dibenzylamino spiramycin 3a | 8.0 | 16 | 8.0 | 16 |

| Compound 3b | 16 | 32 | 16 | 32 |

| Indoline 3g | 8.0 | 16 | 8.0 | 16 |

| Tetrahydroquinoline 3i | 8.0 | 16 | 8.0 | 16 |

Spiramycin is also active against Streptococcus pneumoniae. sciforum.net While specific MIC data for a wide range of derivatives against S. pneumoniae is not as readily available in comparative tables, the general activity of macrolides against this pathogen is well-established.

While Pseudomonas aeruginosa is considered intrinsically resistant to spiramycin, recent research has revealed that spiramycin can exert an "off-target" activity against this pathogen. sciforum.netmdpi.com Instead of inhibiting bacterial growth, spiramycin has been shown to disarm P. aeruginosa by inhibiting the expression of virulence determinants. nih.gov

Activity Against Resistant Bacterial Phenotypes (e.g., MRSA)

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the development of more potent antimicrobial agents. Researchers have actively explored the chemical modification of spiramycin to enhance its efficacy against such resistant strains.

A significant area of investigation has been the modification of the 4''-hydroxyl group of the mycarose sugar moiety in spiramycin I. A series of novel spiramycin I derivatives with acylations at this position have demonstrated enhanced antibacterial activity against a panel of bacteria, including MRSA. These modifications are believed to alter the binding of the macrolide to the bacterial ribosome, overcoming some resistance mechanisms.

Another promising approach has been the synthesis of 18-amino-4''-O-benzoyl-4'''-N-demethyl-18-deoxospiramycins. These derivatives have exhibited notable activity against MRSA strains, highlighting the importance of modifications at the C-18 position of the lactone ring and the forosamine sugar.

The following table summarizes the in vitro antibacterial activities of selected spiramycin I derivatives against MRSA, as reported in a key study.

| Compound | Modification | MIC against S. aureus MRSA (μM) |

| Spiramycin I | Parent Compound | >128 |

| Compound 16 | 4''-OH acylated derivative | 2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. Despite its potential to accelerate the discovery of novel and more effective spiramycin derivatives, a thorough review of the scientific literature reveals a notable absence of specific QSAR studies for spiramycin.

While QSAR models have been developed for other classes of macrolide antibiotics, there is a clear lack of published research applying this methodology to spiramycin and its derivatives. The development of robust QSAR models for spiramycin could provide valuable insights into the key structural features required for enhanced antibacterial activity and guide the rational design of future derivatives with improved potency and resistance-breaking capabilities.

Derivatives with Dual or Enhanced Research Potentials (e.g., anti-proliferative activity in cell lines)

Intriguingly, the chemical modifications of spiramycin aimed at enhancing its antibacterial properties have also led to the discovery of derivatives with significant anti-proliferative activity against various cancer cell lines. This dual potential opens up new avenues for the development of spiramycin-based compounds as both antimicrobial and anticancer agents.

A study investigating a series of spiramycin I derivatives acylated at the 4''-OH position found that several of these compounds exhibited moderate to good anti-proliferative activity. The structure-activity relationship for this anticancer effect appears to be distinct from that of the antibacterial activity. For instance, aryl-acylated derivatives of spiramycin I generally showed more potent anti-proliferative activity compared to their alkyl-acylated counterparts.

One particularly potent derivative, compound 14 , demonstrated strong activity against the HGC-27 human gastric cancer cell line with an IC50 value of 0.19 ± 0.02 μM. nih.gov Further investigation revealed that this compound could induce cell cycle arrest and apoptosis in these cancer cells. nih.gov

The following interactive data table presents the anti-proliferative activity of selected spiramycin I derivatives against a panel of human cancer cell lines.

| Compound | Modification | HGC-27 (IC50 μM) | HT-29 (IC50 μM) | HCT-116 (IC50 μM) | HeLa (IC50 μM) |

| Spiramycin I | Parent Compound | >50 | >50 | >50 | >50 |

| Compound 1 | C5 ester at 4''-site | 8.08 ± 0.30 | ND | ND | ND |

| Compound 5 | C15 ester at 4''-site | 3.96 ± 0.17 | ND | ND | ND |

| Compound 14 | Aryl-acylated derivative | 0.19 ± 0.02 | 0.85 ± 0.05 | 1.22 ± 0.11 | 2.15 ± 0.18 |

| Compound 16 | Carbamate analogue | >50 | ND | ND | ND |

| Compound 19 | Phenylcarbamate derivative | 1.26 ± 0.19 | ND | ND | ND |

ND: Not Determined

Furthermore, novel triazole-bridged spiramycin derivatives have also been synthesized and evaluated for their anticancer potential, showing selectivity towards various cancer cell lines over normal cells. These findings underscore the versatility of the spiramycin scaffold and suggest that with further optimization, derivatives with potent dual functionalities could be developed.

Advanced Analytical Methodologies for Spiramycin, Hexanedioate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of spiramycin (B21755), offering high-resolution separation from complex sample components and related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the determination of spiramycin in various samples, including pharmaceutical formulations and biological tissues like fish muscle. mdpi.comkoreascience.kr The technique typically utilizes a reversed-phase column, such as a C18 column, for separation. mdpi.comresearchgate.net

The mobile phase composition is a critical parameter for achieving optimal separation. A common mobile phase consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. mdpi.comresearchgate.net For instance, one method uses a mobile phase of 2.5% phosphoric acid in an acetonitrile-water (27:73, v/v) mixture containing 2 g/L of heptane (B126788) sulfonic acid sodium salt. mdpi.com Another approach employs acetonitrile-0.2M K2HPO4 (pH 6.5)-water in a 39.5:5:55.5 (v/v) ratio. researchgate.net Detection is commonly performed using a UV detector set at a wavelength of approximately 232 nm, which corresponds to the absorption maximum of spiramycin. mdpi.comfao.org

HPLC methods have been successfully validated for monitoring spiramycin residues, demonstrating high recovery rates (82.4-88.8%) and a performance limit of 0.05 ppm in fish muscle. koreascience.kr These methods are valued for their robustness and suitability for routine analysis and quality control. researchgate.net

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Column | HiQ sil-C18 reversed-phase (4.6 mm × 250 mm, 5 µm) mdpi.com | XTerra RP18 researchgate.net | C8 reversed-phase oup.com |

| Mobile Phase | 2.5% phosphoric acid in acetonitrile-water (27:73, v/v) with 2 g/L heptane sulfonic acid sodium salt mdpi.com | Acetonitrile-0.2M K2HPO4 (pH 6.5)-water (39.5:5:55.5, v/v) researchgate.net | Not specified |

| Flow Rate | 1 mL/min mdpi.com | 1.0 mL/min researchgate.net | Not specified |

| Detection Wavelength | 232 nm mdpi.com | 232 nm researchgate.net | Not specified |

| Application | Determination of spiramycin content in microparticles mdpi.com | Analysis of spiramycin researchgate.net | Measurement in pelvic tissues and plasma oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands out as a highly accurate, sensitive, and specific technique for the analysis of spiramycin residues in complex research matrices such as milk, wastewater, and animal tissues. nih.govmdpi.comresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry. researchgate.net

The high specificity of the multiple reaction monitoring (MRM) mode makes LC-MS/MS particularly advantageous, though challenges can arise if the analyte's chemical structure is altered during sample preparation. researchgate.net For instance, research has shown that protic solvents like water, methanol, and ethanol (B145695) can add to the formyl group of the spiramycin molecule, altering its mass. rsc.org Therefore, for accurate quantification in aqueous samples, it is crucial to consider the ion transitions for both spiramycin (e.g., 843.6 m/z to 173.9 m/z) and its water-adduct form (e.g., 861.5 m/z to 173.9 m/z). rsc.org

LC-MS/MS methods have been developed for the simultaneous quantification of spiramycin and its active metabolite, neospiramycin, in cow's, goat's, and ewe's milk. nih.gov These validated methods demonstrate excellent trueness and precision, with relative biases between -1.6% and 5.7% and low relative standard deviations for repeatability and intermediate precision. nih.gov The limits of detection (LOD) for macrolides, including spiramycin, in environmental water samples can reach as low as 1.0–15.0 ng/L. nih.gov

| Parameter | LC-MS/MS Method for Milk | LC-MS/MS Method for Water |

| Technique | Liquid chromatography with tandem mass spectrometry (LC-MS/MS) nih.gov | Molecularly imprinted solid-phase extraction (MISPE) with LC-MS/MS nih.gov |

| Analytes | Spiramycin and neospiramycin nih.gov | Ten macrolide drugs including spiramycin nih.gov |

| Internal Standard | Spiramycin-d3 nih.gov | Not specified |

| Validation | Global accuracy profile nih.gov | Not specified |

| Trueness (Relative Bias) | -1.6% to 5.7% nih.gov | Not specified |

| Mean RSD (Repeatability) | 1.1% to 2.7% nih.gov | Not specified |

| Mean RSD (Intermediate Precision) | 2.5% to 4.2% nih.gov | Not specified |

| Limit of Detection (LOD) | Not specified | 1.0–15.0 ng/L nih.gov |

| Limit of Quantification (LOQ) | Not specified | 3.0–40.0 ng/L nih.gov |

Spectroscopic and Electrochemical Detection Methods

Spectroscopic and electrochemical techniques offer alternative and often complementary approaches to chromatographic methods for the quantitative analysis of spiramycin. These methods are frequently valued for their speed, cost-effectiveness, and simplicity.

UV-Spectrophotometry for Quantitative Analysis

UV-Spectrophotometry provides a simple, rapid, and cost-effective means for the determination of spiramycin in pure form and in pharmaceutical preparations. ijpsr.comeg.net These methods are based on the principle that spiramycin absorbs ultraviolet light at a specific wavelength. The absorption maximum for spiramycin is typically observed around 232 nm. eg.net

Several spectrophotometric methods have been developed that involve the formation of charge-transfer complexes between spiramycin and chromogenic reagents like quinalizarin (B1678644) or alizarin (B75676) red S, which produce colored complexes with absorption maxima at 568 nm and 527 nm, respectively. ijpsr.com Another approach is based on the reduction of Fe(III) by spiramycin, with the subsequent formation of Prussian blue, which is measured at 760 nm. ijpsr.com These methods have been shown to obey Beer's law over specific concentration ranges, demonstrating good accuracy and precision. ijpsr.comeg.net For instance, methods have been validated for concentration ranges of 4.0 to 36.0 µg/mL with high accuracy (100±1%) and precision (%RSD ≤1.5). eg.net

| Method Type | Reagent/Principle | Wavelength (λmax) | Linear Range (µg/mL) | Reference |

| Charge Transfer Complex | Quinalizarin | 568 nm | 1.0–10 | ijpsr.com |

| Charge Transfer Complex | Alizarin Red S | 527 nm | 2.0-18 | ijpsr.com |

| Redox Reaction | Fe(III) / Ferricyanide (Prussian blue) | 760 nm | 2.0–12 | ijpsr.com |

| Direct Spectrophotometry | Dual Wavelength | 232 nm and 375.5 nm | 4.0–36.0 | eg.net |

Electrochemical Approaches (e.g., Voltammetry, Potentiometry)

Electrochemical methods, including voltammetry and potentiometry, present sensitive and selective alternatives for spiramycin determination. abechem.com These techniques measure the electrical response (current or potential) of spiramycin to an applied voltage.

Voltammetry: Various voltammetric techniques, such as square wave voltammetry (SWV), differential pulse voltammetry (DPV), and adsorptive stripping linear sweep voltammetry (Ad-SLSV), have been applied to quantify spiramycin. abechem.comnih.govnih.gov These methods are often based on the electrochemical oxidation of spiramycin at the surface of a modified electrode, such as a carbon paste electrode or a glassy carbon electrode modified with carbon nanotubes. abechem.comnih.gov The oxidation process is typically irreversible, producing an anodic peak that is measured as the analytical signal. nih.gov The sensitivity of these methods can be significantly enhanced by optimizing parameters like pH, scan rate, and the use of surfactants. abechem.comnih.gov For example, one SWV method demonstrated a linear response in the concentration range of 5 µM to 450 µM. abechem.com Another study using an rGO-AgNPs modified electrode showed a linear relationship between 2.0×10⁻⁶ and 1.0×10⁻⁴ mol·L⁻¹ with a detection limit of 4.0×10⁻⁷ mol·L⁻¹.

Potentiometry: Potentiometric methods involve the fabrication of ion-selective electrodes that exhibit a specific response to spiramycin. abechem.com A screen-printed electrode using potassium tetrakis (p-chlorophenyl) borate (B1201080) as a lipophilic ion exchanger in a PVC membrane has been shown to provide a Nernstian potentiometric response over a wide concentration range of 1×10⁻⁶ to 1×10⁻² M. abechem.com These electrochemical approaches have been successfully used for spiramycin analysis in bulk powder, pharmaceutical products, and even in environmental water samples without extensive pretreatment. abechem.com

| Technique | Electrode Type | Linear Range | Detection Limit (LOD) | Reference |

| Square Wave Voltammetry (SWV) | Carbon Paste Electrode | 5 µM – 450 µM | Not specified | abechem.com |

| Adsorptive Stripping Linear Sweep Voltammetry (Ad-SLSV) | Carboxylic Multiwalled Carbon Nanotube/Glassy Carbon Electrode | 0.100 µM – 40.0 µM | 0.028 µM | nih.gov |

| Differential Pulse Voltammetry (DPV) | Activated Glassy Carbon Electrode | 80 nM – 0.8 µM & 0.85 µM - 300 µM | 20 nM | nih.gov |

| Potentiometry | Screen-Printed Electrode with KTpClPB | 1×10⁻⁶ M – 1×10⁻² M | Not specified | abechem.com |

| Voltammetry | rGO-AgNPs/GCE | 2.0×10⁻⁶ – 1.0×10⁻⁴ mol·L⁻¹ | 4.0×10⁻⁷ mol·L⁻¹ |

Microbiological Assays for Bioactivity Assessment in Research

Microbiological assays are fundamental for assessing the bioactivity of spiramycin. These assays measure the inhibitory effect of the antibiotic on the growth of susceptible microorganisms. The agar (B569324) diffusion method is a commonly used technique, where the size of the inhibition zone around a sample is proportional to the concentration of the active antibiotic. fao.org

Micrococcus luteus ATCC 9341 is a frequently used test organism for the microbiological assay of spiramycin. fao.org This method has been validated and accepted for screening spiramycin residues in animal tissues like muscle, liver, and kidney. fao.org The limits of quantification for this assay have been estimated at 100 µg/kg for muscle and 300 µg/kg for liver and kidney. fao.org

An interlaboratory study comparing the potencies of the three main components of spiramycin (spiramycin I, II, and III) utilized both diffusion and turbidimetric assays with Bacillus subtilis or Staphylococcus aureus as test organisms. nih.gov The results demonstrated that spiramycin I has a markedly higher activity than spiramycin II and III. nih.gov Microbiological assays are particularly valuable as they provide a direct measure of the compound's biological function, which may not always correlate directly with concentrations determined by chemical methods, especially if inactive metabolites are present. fao.org

Method Validation and Robustness for Research Applications (e.g., sensitivity, selectivity, limits of detection and quantification)

Method validation is a critical component of analytical research, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose. For Spiramycin, hexanedioate, this involves a rigorous evaluation of several key parameters.

Sensitivity and Selectivity: The ability to distinguish the analyte from other components in the sample matrix (selectivity) and to measure low concentrations (sensitivity) is paramount. Chromatographic methods, particularly LC-MS/MS, offer high selectivity by separating spiramycin from its metabolites, such as neospiramycin, and endogenous matrix components. nih.gov The use of specific precursor-to-product ion transitions in MS/MS detection further enhances selectivity, minimizing the risk of interference. researchgate.net Microbiological assays, while historically used, may lack the specificity of chromatographic methods as they can be influenced by other microbiologically active substances. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for residue analysis where trace levels of the compound are often monitored. For instance, an LC-MS/MS method for the quantification of spiramycin in the milk of cows, goats, and ewes reported an LOD of 13 µg/kg and an LOQ of 40 µg/kg. nih.gov Another HPLC method for spiramycin in pig muscle tissue demonstrated an LOQ of 25 µg/kg. fao.org In a study developing an RP-HPLC method for spiramycin in bulk drug samples, the LOD was found to be 1.5 µg/ml and the LOQ was 8.0 µg/ml. researchgate.net

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This is a key consideration for the routine analysis of spiramycin in diverse research applications.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Cow, Goat, and Ewe Milk | 13 µg/kg | 40 µg/kg | nih.gov |

| TLC-Bioautography | Animal Feeding-stuffs | 2 mg/kg | - | nih.goveuropa.eu |

| HPLC | Pig Muscle | 18 µg/kg | 33 µg/kg | fao.org |

| RP-HPLC | Bulk Drug Sample | 1.5 µg/ml | 8.0 µg/ml | researchgate.net |

| LC/ESI-MS/MS | Raw Milk | <1.0 µg/kg | - | researchgate.net |

Application in Environmental and Biological Sample Analysis (excluding human tissues/fluids for clinical purposes)

The validated analytical methods for spiramycin are extensively applied in the analysis of various environmental and non-human biological samples. These applications are crucial for monitoring compliance with maximum residue limits (MRLs) in food products of animal origin and for understanding the environmental impact of this veterinary antibiotic.

Biological Sample Analysis: A significant area of application is the determination of spiramycin residues in tissues and products from food-producing animals. An LC-MS/MS method was successfully used to study the depletion of spiramycin and its metabolite, neospiramycin, in the milk of cows, goats, and ewes. nih.gov Microbiological assays and HPLC methods have been employed to measure spiramycin concentrations in the muscle, liver, kidney, and fat of cattle, pigs, and chickens. fao.org For instance, a microbiological gel diffusion assay reported quantification limits of 300 µg/kg for liver and kidney, and 100 µg/kg for muscle in pigs. fao.org Furthermore, an HPLC method has been validated for the determination of spiramycin and neospiramycin in the plasma and milk of lactating cows, with LOQs for spiramycin being 0.023 µg/ml in plasma and 0.013 µg/ml in milk. nih.gov The analysis of animal feed for the presence of spiramycin is another important application, with a validated thin-layer chromatography and bioautography method capable of detecting spiramycin at a limit of 2 mg/kg. nih.govresearchgate.netscispace.com

Environmental Sample Analysis: The environmental presence of veterinary drugs like spiramycin is a growing concern. Research has demonstrated the presence of spiramycin at nanogram per liter levels in river water. unito.it A study on the Po River in Italy found spiramycin at concentrations of 1.82 ng/L and 29.8 ng/L at different sampling points. unito.it This research utilized liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to identify not only the parent compound but also its transformation products in the aquatic environment. unito.it The development of sensitive methods, such as LC-MS/MS, is essential for monitoring the low concentrations of these compounds in environmental matrices and for studying their fate and transport. dcu.ie

| Sample Type | Analytical Method | Key Findings/Concentrations Detected | Reference |

|---|---|---|---|

| Cow, Goat, and Ewe Milk | LC-MS/MS | Method validated for a range of 40-2000 µg/kg. | nih.gov |

| Pig Tissues (Liver, Kidney, Muscle) | Microbiological Gel Diffusion Assay | LOQs of 300 µg/kg (liver/kidney) and 100 µg/kg (muscle). | fao.org |

| Lactating Cow Plasma | HPLC | LOQ of 0.023 µg/ml for spiramycin. | nih.gov |

| Lactating Cow Milk | HPLC | LOQ of 0.013 µg/ml for spiramycin. | nih.gov |

| Animal Feeding-stuffs | TLC-Bioautography | Detection limit of 2 mg/kg. | nih.govresearchgate.netscispace.com |

| River Water (Po River, Italy) | LC-HRMS | Detected at concentrations of 1.82 ng/L and 29.8 ng/L. | unito.it |

Pharmacokinetic and Pharmacodynamic Studies Preclinical and in Vitro

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research

In vitro models are crucial for predicting the intestinal absorption and membrane permeability of drug candidates. The Caco-2 cell line, derived from human colon carcinoma, is a widely used model because it differentiates into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, forming tight junctions that serve as a model for paracellular movement. These cells also express various transporter and efflux proteins, allowing for the study of a range of transcellular pathways.

Specific studies on the membrane permeability of spiramycin (B21755) using models like the Caco-2 cell monolayer are not extensively detailed in the reviewed literature. However, related research into its membrane interactions provides some insight. In a comparative in vitro study, spiramycin, a 16-member macrolide, was shown to possess only weak membrane-stabilizing activity. nih.gov This was observed in a haemolytic procedure designed to measure the protective effects of compounds on erythrocyte membranes. nih.gov This finding was in contrast to the 14-member macrolide clarithromycin, which demonstrated dose-related protection against haemolysis, suggesting a stronger interaction with the cell membrane. nih.gov The association between anti-inflammatory properties and membrane-stabilizing activity has been noted for macrolides, and spiramycin's weaker activity in this regard indicates a different profile of membrane interaction compared to other members of its class. nih.gov

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing parameters like hepatic clearance and bioavailability. In vitro assays using liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are standard for evaluating metabolic stability. nih.gov These microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of clinically used drugs. nih.gov

Research on the metabolism of spiramycin in pig liver has identified a significant metabolic pathway that does not involve the typical CYP-mediated oxidation. researchgate.net The primary transformation involves a biochemical reaction between the aldehyde function of the spiramycin molecule and L-cysteine, an amino acid prevalent in animal tissues. researchgate.net This reaction results in the formation of a thiazolidine (B150603) ring, a transformation that markedly increases the polarity of the resulting metabolites. researchgate.net These highly polar cysteyl derivatives were found to constitute approximately 80% of the spiramycin residues in the liver tissue studied. researchgate.net This finding is critical, as it suggests that standard extraction procedures using chlorinated solvents may underestimate the total amount of spiramycin residues by failing to extract these more polar metabolites. researchgate.net

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as it is generally the unbound (free) fraction of the drug that is pharmacologically active and available for distribution and clearance.

In a study involving chickens, the plasma protein binding of spiramycin was determined. The mean value of the plasma protein binding ratio for spiramycin was found to be 34.60 ± 1.28%. nih.gov This moderate level of binding is comparable to that of tylosin (B1662201) (32.40%), another macrolide antibiotic, in duck plasma. nih.gov

| Animal Model | Plasma Protein Binding (%) | Source |

|---|---|---|

| Chicken | 34.60 ± 1.28 | nih.gov |

Pharmacokinetic Profiling in Animal Models

The oral bioavailability of spiramycin has been investigated in several preclinical species, demonstrating variability in its absorption characteristics.